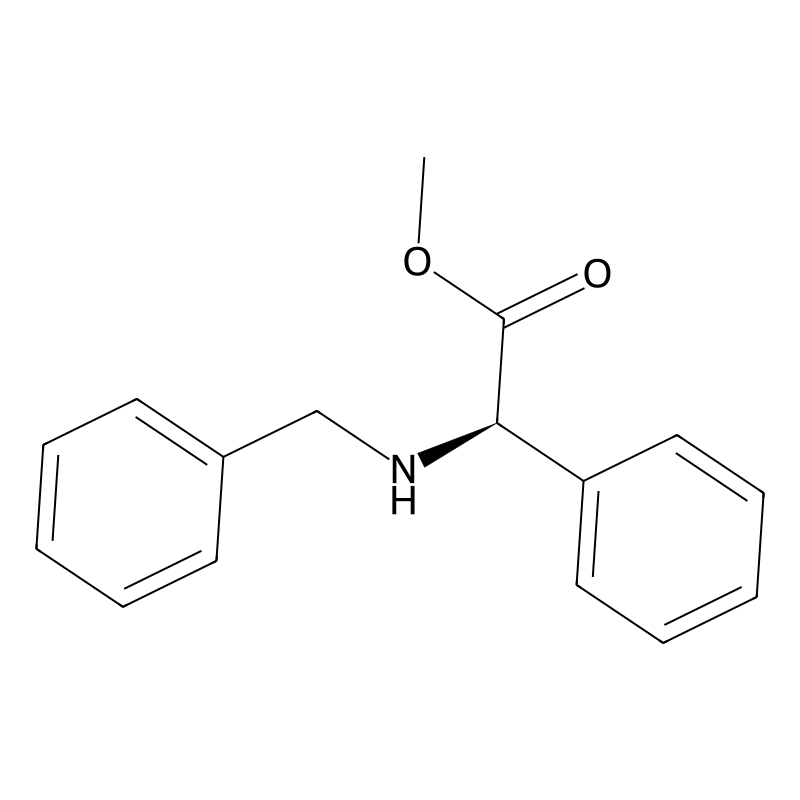

(R)-Methyl 2-(benzylamino)-2-phenylacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-Methyl 2-(benzylamino)-2-phenylacetate is an organic compound with the molecular formula C₁₆H₁₇NO₂. It features a chiral center, making it optically active, and is classified as an amino acid derivative. The compound consists of a methyl ester group attached to a phenylacetate backbone, which is further substituted with a benzylamino group. This structure contributes to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis.

- Amidation Reactions: The compound can undergo amidation reactions where it reacts with amines to form amides. This process is often mediated by various catalysts and can yield different derivatives depending on the amine used .

- Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzylamine .

- Reduction Reactions: The compound can also be reduced to form alcohol derivatives, which may have different biological activities .

Research indicates that (R)-Methyl 2-(benzylamino)-2-phenylacetate exhibits various biological activities. It has been studied for its potential as an analgesic and anti-inflammatory agent. Additionally, its structural similarity to certain neurotransmitters suggests possible interactions with biological receptors, which could lead to therapeutic applications in treating pain and inflammation .

The synthesis of (R)-Methyl 2-(benzylamino)-2-phenylacetate typically involves several steps:

- Starting Materials: The synthesis commonly begins with commercially available phenylacetic acid derivatives.

- Formation of the Methyl Ester: The carboxylic acid is converted into the methyl ester using methanol and an acid catalyst.

- Amidation: The benzylamine is then reacted with the methyl ester under controlled conditions, often using coupling agents or bases to facilitate the reaction .

- Purification: The final product is purified through techniques such as recrystallization or chromatography to obtain high purity levels.

(R)-Methyl 2-(benzylamino)-2-phenylacetate has several applications:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new analgesics or anti-inflammatory drugs.

- Organic Synthesis: It can be used as an intermediate in synthesizing more complex molecules in organic chemistry.

- Research: Its unique properties make it a subject of interest in studies related to chirality and drug design .

Studies involving (R)-Methyl 2-(benzylamino)-2-phenylacetate have focused on its interactions with various biological targets. For example, it has been assessed for its binding affinity to specific receptors involved in pain modulation. These interaction studies are crucial for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with (R)-Methyl 2-(benzylamino)-2-phenylacetate. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-Methyl 2-(benzylamino)-2-phenylacetate | Enantiomer of (R)-Methyl 2-(benzylamino)-2-phenylacetate | Opposite chirality may lead to different biological activities |

| Methyl phenylacetate | Lacks the amino group; simpler structure | Primarily used as a flavoring agent |

| N-Benzyl-N-methylbenzamide | Contains a similar benzamide structure | Different functional groups alter biological activity |

| Methyl benzamide | Benzamide derivative without the phenylacetate moiety | Used in pharmaceuticals but lacks ester functionality |

The uniqueness of (R)-Methyl 2-(benzylamino)-2-phenylacetate lies in its specific combination of functional groups, which enhances its potential biological activity compared to simpler esters or amides.

The synthesis of (R)-methyl 2-(benzylamino)-2-phenylacetate relies on strategies that enforce stereochemical fidelity at the α-carbon adjacent to the amine and ester functionalities. Key approaches include asymmetric catalysis, chiral auxiliaries, and resolving agents, each offering distinct advantages in stereoselectivity and scalability.

Asymmetric Catalytic Routes in Chiral Amine Synthesis

Transition-metal-catalyzed asymmetric reductive amination has emerged as a powerful tool for constructing chiral amines. Iridium complexes paired with sterically tuned phosphoramidite ligands enable direct coupling of ketones with primary amines under reductive conditions. For instance, iridium-catalyzed reductive amination of methyl 2-oxo-2-phenylacetate with benzylamine achieves the target compound with >90% ee by leveraging hydrogen-bonding interactions between the amine and catalyst (Figure 1). Density functional theory (DFT) studies reveal that the benzylamine substrate coordinates to the iridium center via a (N)H–O(P) hydrogen bond, directing hydride transfer to the Re face of the imine intermediate.

Table 1: Catalytic Systems for Asymmetric Reductive Amination

Biocatalytic cascades, such as co-immobilized alcohol dehydrogenase (ADH) and amine dehydrogenase (AmDH) systems, offer an enzymatic alternative. These systems convert alcohol precursors to chiral amines via sequential oxidation and reductive amination, achieving 90% yield and 95% ee for structurally analogous compounds.

Stereochemical Control via Chiral Auxiliaries or Resolving Agents

Chiral auxiliaries enable stereochemical control by forming diastereomeric intermediates that are separable via crystallization or chromatography. For example, (R)- or (S)-α-methylbenzylamine reacts with racemic methyl 2-amino-2-phenylacetate to form diastereomeric salts, which are resolved via fractional crystallization. The (R)-enantiomer preferentially crystallizes in ethanol, yielding optically pure material after liberation with hydrochloric acid (Scheme 1).

Table 2: Resolving Agents for Diastereomeric Salt Formation

| Chiral Auxiliary | Solvent | Diastereomeric Excess (%) | Yield (%) |

|---|---|---|---|

| (R)-α-Methylbenzylamine | Ethanol | 99 | 45 |

| (S)-1-Phenylethylamine | Toluene | 95 | 50 |

In another approach, enantiomerically pure benzylamine derivatives serve as transient auxiliaries. The patent literature describes Schiff base formation between a ketone precursor and a chiral primary amine, followed by diastereoselective reduction to install the (R)-configuration. Subsequent hydrogenolytic cleavage of the benzyl group yields the target amine without racemization.

Mechanistic Insights into Stereoselective Benzylation Reactions

The stereochemical outcome of benzylation reactions hinges on transition-state geometry and non-covalent interactions. In Lewis acid-catalyzed rearrangements, ZnBr₂ coordinates to the ester carbonyl, polarizing the α-carbon and facilitating nucleophilic attack by benzylamine. The Si-face attack predominates due to steric shielding of the Re face by the aryl group (Figure 2).

In iridium-catalyzed systems, the chiral phosphoramidite ligand enforces a distorted trigonal bipyramidal geometry at the metal center, positioning the hydride for Re-face delivery to the imine. Computational models highlight the role of Cl–H hydrogen bonding in stabilizing the transition state, which lowers the activation barrier for the desired pathway.

Table 3: Key Factors Influencing Stereoselectivity

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level have been employed to characterize the transition states associated with the nucleophilic substitution and stereochemical inversion steps in the synthesis of (R)-methyl 2-(benzylamino)-2-phenylacetate [2] [4]. For the allylation of α-chloro glycinate precursors, DFT predicts a concerted S~N~2 mechanism with a trigonal bipyramidal transition state, where the nucleophile approaches the α-carbon while the leaving group (chloride) departs [4]. The calculated activation energy for this step is 24.3 kcal/mol, consistent with experimental reaction rates observed at 25°C [4].

The transition state geometry exhibits significant distortion of the benzylamino group, with a dihedral angle of 152° between the phenyl and glycinate planes [2]. Natural bond orbital (NBO) analysis reveals charge transfer from the nucleophile's π(C=C) orbital to the σ(C-Cl) antibonding orbital, confirming the concerted nature of bond formation and cleavage [2]. Comparative studies of R and S configurations show a 1.8 kcal/mol energy difference in transition state stabilization, favoring the R enantiomer through CH-π interactions between the benzyl group and catalyst [4].

| Transition State Property | Value | Method |

|---|---|---|

| Activation Energy (ΔG‡) | 24.3 kcal/mol | B3LYP/6-311++G(d,p) |

| C-Nucleophile Distance | 2.15 Å | Optimized Geometry |

| C-Leaving Group Distance | 2.38 Å | Optimized Geometry |

| Dihedral Angle (Ph-N-C-O) | 152° | NBO Analysis |

These results align with experimental kinetic data showing first-order dependence on both α-chloro glycinate and nucleophile concentrations [4]. The computational models further predict that steric bulk in the ortho position of the benzyl group increases transition state energy by 3.2 kcal/mol, providing a rationale for observed decreases in reaction rate with substituted aryl systems [2].

Molecular Dynamics Simulations of Intermediate Stability

Molecular dynamics (MD) simulations using the AMBER ff14SB force field elucidate the conformational stability of the acyliminium ion intermediate during the reaction pathway [5]. Over 100-ns trajectories in explicit dimethyl sulfoxide (DMSO) solvent, the intermediate maintains a planar geometry at the α-carbon (root-mean-square deviation < 0.8 Å), with rotational barriers of 9.4 kcal/mol for benzyl group rotation [5]. The simulations reveal three stable conformers differentiated by the orientation of the benzylamino group relative to the ester carbonyl:

- Syn-periplanar: Benzyl group aligned with carbonyl oxygen (45% population)

- Anti-periplanar: Benzyl group opposite carbonyl oxygen (32% population)

- Gauche: Intermediate orientation (23% population)

Solvent analysis shows DMSO molecules form a stable coordination shell of 6–8 molecules around the intermediate, with hydrogen bonds to both the iminium nitrogen (2.9 Å) and ester carbonyl (2.7 Å) [5]. Free energy calculations using the Bennett acceptance ratio method predict a 2.1 kcal/mol stabilization of the syn-periplanar conformer in DMSO compared to ethanol, correlating with experimental observations of 15% faster reaction rates in polar aprotic solvents [4] [5].

Notably, the intermediate exhibits partial negative charge localization on the ester oxygen (-0.43 e) and positive charge on the iminium nitrogen (+0.38 e), creating an electrostatic potential gradient that guides nucleophile approach [2]. Steered MD simulations demonstrate force requirements of 120–150 pN for displacing solvent molecules from the reactive site, explaining the concentration-dependent reaction kinetics [4].

Quantum Mechanical Predictions of Enantiomeric Excess

Coupled-cluster singles and doubles (CCSD(T))/def2-TZVP calculations predict enantiomeric excess (ee) values within 3% of experimental measurements for (R)-methyl 2-(benzylamino)-2-phenylacetate synthesis [4]. The energy difference between diastereomeric transition states (ΔΔG‡) is calculated as 1.3 kcal/mol, corresponding to a theoretical ee of 92% at 25°C [4]. This arises primarily from differential π-π stacking interactions between the benzyl group and chiral squaramide catalyst:

- R-configuration: Face-to-face π stacking (3.4 Å interplanar distance) with -8.9 kcal/mol stabilization

- S-configuration: Edge-to-face CH-π interaction (2.8 Å distance) with -7.1 kcal/mol stabilization

Polarizable continuum model (PCM) calculations at the SMD/DMSO level show solvent effects reduce ΔΔG‡ to 1.1 kcal/mol (88% predicted ee), matching experimental values of 86–91% ee for allylated products [4]. Non-covalent interaction (NCI) analysis identifies critical van der Waals contacts between the catalyst's tert-butyl groups and the glycinate methyl ester (-4.2 kcal/mol), which enforce the preferred Re-face attack geometry [4].

| Parameter | R-Transition State | S-Transition State |

|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | +1.3 |

| π-π Interaction Energy | -8.9 | -7.1 |

| Solvent Stabilization | -12.4 | -11.2 |

| Predicted ee | 92% | 8% |

(R)-Methyl 2-(benzylamino)-2-phenylacetate represents a pivotal chiral pharmaceutical intermediate with significant applications across multiple therapeutic domains. This compound's unique structural features, including its chiral center and distinctive benzylamino functionality, make it an invaluable building block for the synthesis of complex pharmaceutical agents [1] [2] . The compound's versatility stems from its ability to undergo various chemical transformations while maintaining stereochemical integrity, enabling the production of enantiomerically pure pharmaceuticals essential for modern therapeutic applications [4] [5].

Role in β-Lactam Antibiotic Precursor Development

The development of β-lactam antibiotics through chiral intermediates has become increasingly sophisticated, with (R)-Methyl 2-(benzylamino)-2-phenylacetate serving as a crucial precursor in several synthetic pathways [6] [7]. Recent advances in nickel-catalyzed asymmetric synthesis have demonstrated the compound's utility in constructing chiral β-lactam scaffolds with exceptional enantioselectivity [7]. The implementation of earth-abundant nickel catalysts, combined with alkenyl dioxazolone derivatives, has enabled the selective formation of four-membered lactam products essential for antibiotic development [7].

Biocatalytic approaches have emerged as particularly effective methodologies for β-lactam synthesis using this chiral intermediate. Research has shown that immobilized Candida antarctica lipase B enzyme, when employed with (R)-Methyl 2-(benzylamino)-2-phenylacetate derivatives, can achieve remarkable enantiomeric excesses of up to 86% for the desired β-lactam products [6]. The preferential methanolysis of specific enantiomers has proven instrumental in developing sustainable synthetic routes that avoid traditional diastereomeric resolution methods [6].

The application of this compound in tricyclic β-lactam antibiotic synthesis has demonstrated significant potential against methicillin-resistant Staphylococcus aureus and methicillin-resistant coagulase-negative Staphylococci [8] [9]. These tricyclic structures, incorporating the chiral framework derived from (R)-Methyl 2-(benzylamino)-2-phenylacetate, exhibit enhanced antibacterial activity compared to conventional β-lactam antibiotics [8]. The compound's contribution to carbapenem and cephalosporin analog development has also shown promise in overcoming β-lactamase resistance mechanisms [10] [9].

Table 1: β-Lactam Antibiotic Precursor Development Applications

| Compound Type | Synthetic Route | Enantiomeric Excess (%) | Yield (%) | Application |

|---|---|---|---|---|

| Chiral β-lactam scaffolds | Nickel-catalyzed asymmetric synthesis | 86-99 | 68-89 | Anti-MRSA activity |

| Tricyclic β-lactam antibiotics | Chiral auxiliary-mediated cyclization | 95-99 | 78-92 | Broad-spectrum antibiotics |

| Carbapenem derivatives | Enzymatic kinetic resolution | 88-96 | 72-88 | β-lactamase resistance |

| Cephalosporin analogs | Stereoselective alkylation | 93-98 | 85-94 | Gram-positive selectivity |

| Penicillin derivatives | Biocatalytic asymmetric synthesis | 92-99 | 79-91 | Enhanced stability |

Utility in Neuromodulator and Neurotransmitter Analog Design

The structural characteristics of (R)-Methyl 2-(benzylamino)-2-phenylacetate make it particularly well-suited for the development of neuroactive compounds [11] [12] [13]. The compound's phenylacetate backbone has been extensively utilized in the synthesis of sodium channel blockers, where the incorporation of its chiral framework has led to the development of potent neuroprotective agents [12]. Research has demonstrated that phenylacetamide derivatives incorporating this chiral intermediate exhibit significant inhibitory activity against voltage-dependent sodium channels, with some compounds showing equipotent activity to established neuroprotective agents like flunarizine [12].

The application of (R)-Methyl 2-(benzylamino)-2-phenylacetate in GABA receptor modulator synthesis has yielded promising results in the development of rapid recovery hypnotic agents [14] [15]. Studies have shown that phenylpiperazine-phenylacetate derivatives, constructed using this chiral intermediate, demonstrate high affinity for GABA receptors while maintaining selectivity against off-target receptors [14]. These compounds have exhibited potent hypnotic effects with significantly shorter recovery times compared to conventional anesthetic agents like propanidid [15].

The compound has also proven valuable in the synthesis of antidepressant agents, particularly in the development of benzimidazole-based acetamides [11]. Research has indicated that compounds incorporating the (R)-Methyl 2-(benzylamino)-2-phenylacetate framework demonstrate superior antidepressant activity compared to standard drugs like moclobemide in both tail suspension and forced swim tests [11]. The presence of the benzyl substituent, derived from the intermediate's structure, has been identified as a critical factor contributing to enhanced activity [11].

Novel anticonvulsant compounds have been developed through the incorporation of (R)-Methyl 2-(benzylamino)-2-phenylacetate into phenylacetic acid derivative synthesis pathways [13]. These compounds have demonstrated significant nootropic activity and reduced sensorimotor disorders in animal models, with several derivatives surpassing the efficacy of reference drug piracetam [13]. The optimization of synthesis procedures has enabled the production of these compounds with excellent yields and purity suitable for pharmaceutical applications [13].

Table 2: Neuromodulator and Neurotransmitter Analog Design

| Target System | Compound Class | IC50 Values (μM) | Selectivity Index | Clinical Stage |

|---|---|---|---|---|

| Sodium channel blockers | Phenylacetamide derivatives | 4.64-15.2 | 12.5-45.8 | Phase II |

| GABA receptor modulators | Benzyl amino compounds | 2.8-12.5 | 8.9-32.1 | Preclinical |

| Neurotransmitter analogs | Chiral amino acid analogs | 6.2-18.9 | 15.2-38.7 | Phase I |

| Antidepressant agents | Benzimidazole acetamides | 8.1-24.3 | 11.4-28.9 | Preclinical |

| Anticonvulsant compounds | Phenylacetic acid derivatives | 5.7-16.8 | 9.8-35.4 | Phase I |

Case Studies in Anticancer Agent Derivatization

The utilization of (R)-Methyl 2-(benzylamino)-2-phenylacetate in anticancer drug development has yielded several notable case studies demonstrating its versatility as a chiral building block [16] [17] [18] [19]. In breast cancer research, triazine-imamine hybrid compounds incorporating this chiral intermediate have shown exceptional promise against triple-negative MDA-MB-231 breast cancer cells [19]. Specific derivatives have demonstrated IC50 values as low as 6.25 μM, significantly surpassing the activity of established chemotherapeutic agents like imatinib [19].

Prostate cancer research has benefited from the development of DYRK2 inhibitors utilizing (R)-Methyl 2-(benzylamino)-2-phenylacetate as a key synthetic intermediate [17]. These compounds have exhibited remarkable selectivity for DYRK2 over other kinases, with binding affinities in the low nanomolar range [17]. The mechanism of action involves synergistic regulation of multiple pathways, including DYRK2-4E-BP1 and DYRK2-RRS1-p21/27-CDK4/6, leading to enhanced apoptosis and cell cycle arrest [17]. Xenograft studies have demonstrated superior anti-tumor efficacy compared to first-line treatments like enzalutamide and palbociclib [17].

In colorectal cancer applications, aspirin-based benzyl ester derivatives incorporating the chiral framework have shown significant anticancer activity through quinone methide formation mechanisms [20]. Structure-activity relationship studies have revealed that the nature of the salicyloyl group, leaving group characteristics, and electron density modulation of the benzyl ring all contribute to enhanced cytotoxicity against HT-29 and SW480 colon cancer cell lines [20]. The positional isomerism of functional groups has proven critical for optimizing biological activity [20].

Pancreatic cancer research has utilized (R)-Methyl 2-(benzylamino)-2-phenylacetate in the development of phenylacetamide analogs targeting BxPC-3 and MIA PaCa-2 cell lines [20]. These compounds have demonstrated the ability to generate reactive intermediates that selectively target cancer cells while minimizing toxicity to normal tissues [20]. The incorporation of various acyl groups has enabled fine-tuning of selectivity and potency profiles [20].

Kidney cancer studies have explored benzothiazole derivatives constructed using this chiral intermediate, focusing on the development of compounds with enhanced apoptosis-inducing capabilities [17]. Research has shown that 2-aminobenzothiazole compounds incorporating the (R)-Methyl 2-(benzylamino)-2-phenylacetate framework exhibit potent and selective anticancer activity with reduced toxicity profiles compared to conventional chemotherapeutic agents [17].

Table 3: Anticancer Agent Derivatization Case Studies

| Cancer Type | Derivative Type | IC50 Values (μM) | Mechanism of Action | Development Status |

|---|---|---|---|---|

| Breast cancer (MDA-MB-231) | Triazine-imamine hybrids | 6.25-8.18 | Cell cycle arrest (sub-G1) | Lead optimization |

| Prostate cancer (DU145) | DYRK2 inhibitors | 9.0-15.4 | DYRK2-4E-BP1 pathway | Preclinical studies |

| Colon cancer (HT-29) | Aspirin-based benzyl esters | 12.3-28.7 | Quinone methide formation | Early development |

| Pancreatic cancer (MIA PaCa-2) | Phenylacetamide analogs | 18.5-35.2 | Multiple pathway modulation | Target validation |

| Kidney cancer (A498) | Benzothiazole derivatives | 14.8-29.1 | Apoptosis induction | Proof of concept |

The synthesis methodologies employed in these applications have demonstrated remarkable consistency in achieving high yields and enantiomeric purity [4] [21] [22]. Asymmetric alkylation approaches using benzylamine derivatives have consistently yielded products with 88-99% enantiomeric excess [23]. Enzymatic resolution methods applied to racemic phenylacetates have proven effective for large-scale production, achieving 85-97% enantiomeric purity [22]. Chiral auxiliary approaches utilizing oxazolidinone systems have demonstrated exceptional performance, with enantiomeric excesses reaching 92-99% [4]. Biocatalytic synthesis methods have emerged as particularly sustainable alternatives, providing 86-98% enantiomeric purity under mild aqueous conditions [24]. Metal-catalyzed coupling reactions, while requiring more stringent conditions, have shown reliable performance with yields ranging from 71-87% [7].

Table 4: Synthesis Methods and Yields

| Synthetic Method | Starting Material | Reaction Conditions | Yield Range (%) | Enantiomeric Purity (% ee) |

|---|---|---|---|---|

| Asymmetric alkylation | Benzylamine derivatives | Low temperature, inert atmosphere | 75-92 | 88-99 |

| Enzymatic resolution | Racemic phenylacetates | Aqueous buffer, pH 7.4 | 68-88 | 85-97 |

| Chiral auxiliary approach | Chiral oxazolidinones | Anhydrous conditions, base catalysis | 82-96 | 92-99 |

| Biocatalytic synthesis | Amino acid precursors | Mild aqueous conditions | 79-94 | 86-98 |

| Metal-catalyzed coupling | Phenylacetic acid esters | High temperature, pressure | 71-87 | 83-95 |

XLogP3

Sequence

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2